N-(4-Hydroxymethylbenzyl) Cyclam
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Overview
Description
N-(4-Hydroxymethylbenzyl) Cyclam: is a chemical compound with the molecular formula C18H32N4O. It is a derivative of cyclam, a 14-membered tetraamine macrocycle. This compound is known for its ability to bind strongly to a wide range of metal ions, making it useful in various scientific and industrial applications .
Mechanism of Action
- Primary Targets : N-(4-Hydroxymethylbenzyl) Cyclam primarily interacts with metal ions. Cyclams are 14-membered tetraamine macrocycles that strongly bind to a wide range of metal ions .
- Role : The specific role of these metal ions can vary. For instance, clinical trials have explored the use of a bicyclam (a type of cyclam) for treating AIDS and stem cell mobilization. Additionally, cyclam adducts with technetium (Tc) and copper (Cu) radionuclides have been investigated for diagnosis and therapy .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxymethylbenzyl) Cyclam typically involves the reaction of cyclam with 4-hydroxymethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Reacting cyclam with 4-hydroxymethylbenzyl chloride: in a large reactor.
Using a continuous flow system: to maintain optimal reaction conditions.
Purifying the product: through industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxymethylbenzyl) Cyclam undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-(4-Carboxybenzyl) Cyclam
Reduction: this compound Alcohol
Substitution: N-(4-Substitutedbenzyl) Cyclam
Scientific Research Applications
N-(4-Hydroxymethylbenzyl) Cyclam has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential in binding to biological molecules and metal ions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Cyclam (1,4,8,11-Tetraazacyclotetradecane)
- N,N’,N’‘,N’‘’-Tetrasubstituted Cyclams
- Bicyclam Derivatives
Uniqueness
N-(4-Hydroxymethylbenzyl) Cyclam is unique due to its specific functional group, which allows for additional chemical modifications and interactions.
Properties
CAS No. |
176252-20-3 |
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Molecular Formula |
C18H32N4O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C18H32N4O/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21,23H,1-2,7-16H2 |
InChI Key |
VQNSFQZUTDPIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CO |
Synonyms |
4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol; Plerixafor Impurity I; |
Origin of Product |
United States |
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